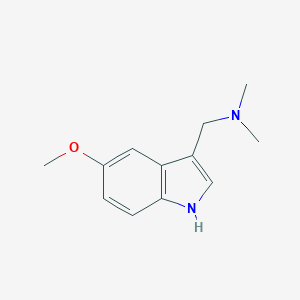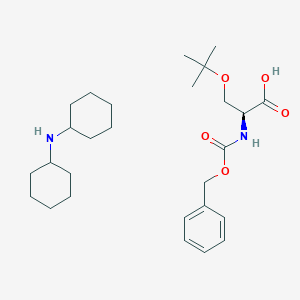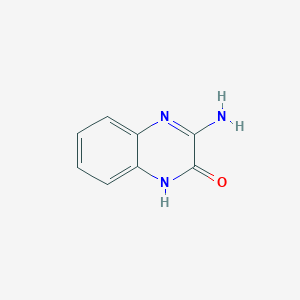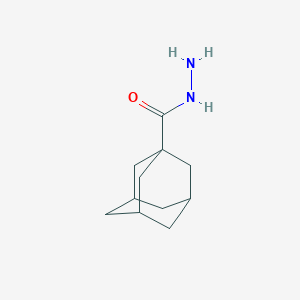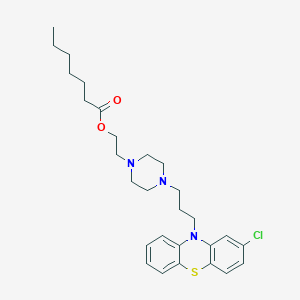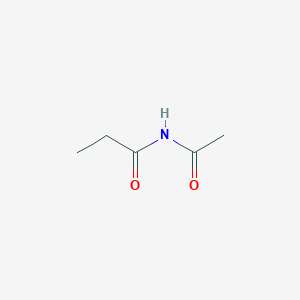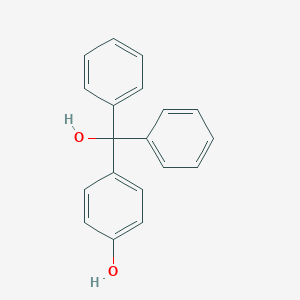
(4-羟基苯基)二苯甲醇
描述
(4-Hydroxyphenyl)diphenylmethanol is a compound that is structurally related to several other diphenylmethanol derivatives. It is characterized by the presence of a hydroxyl group attached to the phenyl ring, which can participate in hydrogen bonding and influence the physical and chemical properties of the compound. The compound's relevance extends to various fields, including organic synthesis and material science, due to its potential applications as a monomer or intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related compounds, such as (4-ethenylphenyl)diphenyl methanol, has been improved to provide a straightforward method for obtaining these monomers. These compounds are then used in the preparation of functionalized polystyrene resins, which are valuable in solid-phase organic synthesis . The synthesis of (4-Hydroxyphenyl)diphenylmethanol itself is not detailed in the provided papers, but the methodologies for similar compounds suggest that it could be synthesized through analogous routes involving direct functionalization of the phenyl ring or through a multi-step synthetic pathway.
Molecular Structure Analysis
The molecular structure of (4-Hydroxyphenyl)diphenylmethanol and its derivatives is characterized by the presence of hydrogen bonds. For instance, (4-Methoxyphenyl)diphenylmethanol forms centrosymmetric tetramers in the crystal structure, with a specific pattern of hydrogen bonds . Similarly, diphenyl(4-pyridyl)methanol forms chains in the solid state through O-H...N hydrogen bonds . These interactions are crucial for the stability and packing of the molecules in the solid state, and they can significantly influence the material's properties.
Chemical Reactions Analysis
The dehydration of (p-Hydroxyphenyl) diphenylmethanol in the solid state to form diphenylquinomethane is an example of a chemical reaction that this compound can undergo . The ability to undergo such transformations is important for the compound's utility in synthetic chemistry, as it can lead to the formation of new structures with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Hydroxyphenyl)diphenylmethanol are influenced by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, which can affect the compound's melting point, solubility, and crystalline structure. The papers provided do not detail the specific properties of (4-Hydroxyphenyl)diphenylmethanol, but studies on similar compounds show that hydrogen bonding plays a significant role in their physical characteristics . For example, different diphenylmethanols can form monomeric, dimeric, trimeric, tetrameric, or even hexameric structures in the solid state due to hydrogen bonding .
科学研究应用
(4-羟基苯基)二苯甲醇在溶液和固态中均发生脱水反应,生成二苯基喹诺甲烷。该化合物及其相关分子的晶体结构已被研究,以便了解氢键和分子排列的见解 (Lewis et al., 1976)。
它已被用于合成聚合物和树脂材料。为制备含有柔性四氢呋喃交联剂的三苯甲基功能化聚苯乙烯开发了一种改进的合成方法,适用于固相有机合成 (Manzotti et al., 2000)。
(4-羟基苯基)二苯甲醇还用于不对称合成和催化领域。一项关于含有4-羟基-α,α-二苯基-L-脯氨醇的聚甲基丙烯酸酯的研究评估了其在酮的不对称还原中作为催化剂的应用 (Thvedt et al., 2011)。
该化合物在超临界醇中的反应性和相互作用已被研究,突显了其在化学转化和合成过程中的潜力 (Nakagawa et al., 2003)。
另一项研究探讨了二苯甲醇氧化的机制,这是与(4-羟基苯基)二苯甲醇在结构上相关的化合物,为了解其化学行为和在各种氧化过程中的潜在应用提供了见解 (Menachery et al., 2018)。
安全和危害
属性
IUPAC Name |
4-[hydroxy(diphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRHBKKYVWAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294656 | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)diphenylmethanol | |
CAS RN |
15658-11-4 | |
| Record name | 15658-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of (4-hydroxyphenyl)diphenylmethanol influence its dehydration reaction?
A1: The crystal structure of (4-hydroxyphenyl)diphenylmethanol plays a crucial role in its solid-state dehydration to form diphenylquinomethane (fuchsone). While the related compound (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol exhibits a crystal structure with cross-linked double chains held by a "square" of four hydrogen-bonded hydroxyl groups [], (4-hydroxyphenyl)diphenylmethanol displays a slightly altered arrangement. This difference in arrangement limits the hydrogen bonding network to only three hydroxyl groups within a set of four molecules []. This subtle variation in crystal packing directly impacts the ease of dehydration in the solid state.
Q2: Are there any structural similarities between (4-hydroxyphenyl)diphenylmethanol and its derivative, (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol, despite the differences in their hydrogen bonding networks?
A2: Yes, despite the variation in hydrogen bonding patterns, the relative positions of four molecules in both (4-hydroxyphenyl)diphenylmethanol and (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol share some similarities []. This suggests that the overall molecular shape and packing arrangement retain some common features, even if specific intermolecular interactions are altered. Further investigation into these structural similarities can provide insights into the factors governing the crystal packing and solid-state reactivity of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




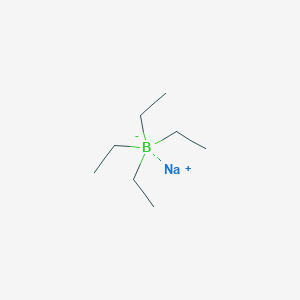



![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)

